molecular formula C23H20BrN3O2 B3716217 (Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

(Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B3716217
M. Wt: 450.3 g/mol
InChI Key: HVCQMBDXWBXGFA-AQTBWJFISA-N
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Description

(Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a complex structure with multiple functional groups, including a bromophenyl group, a dimethylpyrrol group, a cyano group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the bromophenyl and methoxyphenyl groups. The final step involves the formation of the enamide linkage through a condensation reaction.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Bromophenyl and Methoxyphenyl Introduction: The bromophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Enamide Formation: The final step involves the condensation of the cyano group with the amide group under basic conditions to form the enamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrrole ring formation and the use of catalysts to enhance the efficiency of the electrophilic aromatic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide apart from similar compounds is its unique combination of functional groups. The presence of both the cyano and methoxyphenyl groups provides a distinct reactivity profile, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

(Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O2/c1-15-12-17(16(2)27(15)21-8-4-19(24)5-9-21)13-18(14-25)23(28)26-20-6-10-22(29-3)11-7-20/h4-13H,1-3H3,(H,26,28)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCQMBDXWBXGFA-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(Z)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

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